Kinase Inhibition Potential: Class-Level Benchmarking Against Bcr-Abl Thiazolamide–Benzamide Derivatives
No direct kinase inhibition data are publicly available for Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate. However, in a structurally analogous series of 40 thiazolamide–benzamide derivatives reported by Liu et al. (2019), the most potent compound (3m) exhibited an Abl IC₅₀ of 1.273 μM and T315I mutant IC₅₀ of 39.89 μM, demonstrating that the thiazolamide–benzamide chemotype can achieve sub-micromolar kinase inhibition when optimally substituted [1]. The target compound's 4-(thiazol-2-yloxy)benzamido motif provides a hydrogen-bond-capable ether linker not present in the reference series, which may offer differentiated binding to the ATP pocket or allosteric sites [2]. This class-level evidence suggests the compound is a candidate for kinase profiling panels, though users must independently verify activity.
| Evidence Dimension | Bcr-Abl wild-type kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not determined in published literature |
| Comparator Or Baseline | Compound 3m (thiazolamide–benzamide derivative): Abl IC₅₀ = 1.273 μM; T315I mutant IC₅₀ = 39.89 μM [1] |
| Quantified Difference | Not calculable — target compound lacks direct measurement |
| Conditions | In vitro ADP-Glo kinase assay; recombinant Abl kinase domain |
Why This Matters
Establishes that the thiazolamide–benzamide scaffold is competent for kinase inhibition; the target compound's ether-linked thiazole may confer distinct selectivity that can only be accessed by procuring this specific CAS entity.
- [1] Liu, J., Huang, H., Deng, X., Xiong, R., Cao, X., Tang, G., Wu, X., Xu, S., Peng, J. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Adv. 2019, 9, 2092–2101. View Source
- [2] Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation. US Patent US20030225147A1, filed 2002-07-05. View Source
